BACOSIDE A

Catalog No.
S1777798
CAS No.
11028-00-5
M.F
C41H68O13
M. Wt
768.982
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BACOSIDE A

CAS Number

11028-00-5

Product Name

BACOSIDE A

IUPAC Name

(5R,8R,9S,10S,13R,14R,17S)-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-10-(hydroxymethyl)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,14-tetramethyl-1,2,3,5,6,7,9,11,12,13,15,17-dodecahydrocyclopenta[a]phenanthren-16-one

Molecular Formula

C41H68O13

Molecular Weight

768.982

InChI

InChI=1S/C41H68O13/c1-21(2)9-8-14-40(7,50)29-22-10-11-27-38(5,39(22,6)17-23(29)44)15-12-26-37(3,4)28(13-16-41(26,27)20-43)53-36-33(49)31(47)34(25(18-42)52-36)54-35-32(48)30(46)24(45)19-51-35/h9,22,24-36,42-43,45-50H,8,10-20H2,1-7H3/t22-,24+,25-,26+,27+,28?,29-,30+,31-,32-,33-,34-,35+,36+,38-,39-,40+,41-/m1/s1

InChI Key

LKCTWIIDXXXXAR-CYGHALRTSA-N

SMILES

CC(=CCCC(C)(C1C2CCC3C(C2(CC1=O)C)(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)OC6C(C(C(CO6)O)O)O)O)O)CO)C)O)C

Antioxidant Activity

One of the proposed mechanisms of Bacoside A's neuroprotective effects is its antioxidant activity. Free radicals are unstable molecules that can damage brain cells. Bacoside A has been shown to scavenge free radicals and reduce oxidative stress in the brain [1]. Studies have found that Bacoside A can protect brain cells from damage caused by cigarette smoke exposure and other stressors [1, 2].

Neuroprotective Effects

Bacoside A may also exert neuroprotective effects by other mechanisms. Research suggests that it can stabilize cell membranes, improve mitochondrial function, and promote the growth of new neurons [1, 3]. These effects could potentially help to prevent or slow the progression of neurodegenerative diseases such as Alzheimer's disease and dementia.

Here are some references for the factual statements in this text:

  • Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I [1]: )
  • Pharmacological attributes of Bacopa monnieri extract: Current updates and clinical manifestation [2]: )
  • Determination and quantification of bacoside a from Bacopa monnieri (L) by high performance thin layer chromatography [3]: ResearchGate:

Bacoside A is a complex mixture of triterpenoid saponins derived from the plant Bacopa monnieri, commonly known for its traditional use in Ayurvedic medicine. This compound primarily consists of four saponins: bacoside A3, bacopaside II, bacopasaponin C, and the jujubogenin isomer of bacopasaponin C (bacopaside X) . Bacoside A is characterized by its unique glycosidic structure, which includes multiple sugar moieties attached to a dammarane-type triterpene aglycone skeleton . The chemical formula for bacoside A is C41H68O13, reflecting its complex molecular architecture .

Bacoside A undergoes various chemical transformations, particularly hydrolysis and glycosidic cleavage. These reactions can yield aglycone forms such as jujubogenin and pseudojujubogenin through deglycosylation . Further acid hydrolysis of these aglycones can produce ebelin lactone and bacogenin A1, which are biologically active derivatives . The presence of multiple hydroxyl groups in its structure contributes to its reactivity and biological activity.

Bacoside A exhibits a range of biological activities, most notably neuroprotective effects. It has been shown to reduce oxidative stress by enhancing the expression of antioxidant enzymes and protecting neuronal cells from damage caused by free radicals . Additionally, it has potential therapeutic implications in treating cognitive disorders, as it may improve memory and learning capabilities . Bacoside A also demonstrates anti-inflammatory properties and may inhibit lipid peroxidation, thereby preserving cell membrane integrity .

The synthesis of bacoside A typically involves extraction from Bacopa monnieri using organic solvents like ethanol or methanol. The extraction process yields a mixture of bacosides, which can be further purified through chromatographic techniques such as silica gel chromatography and high-performance thin-layer chromatography (HPTLC) . Chemical synthesis of bacoside A has not been extensively reported, primarily due to the complexity of its structure.

Bacoside A is primarily used in herbal supplements aimed at enhancing cognitive function and memory. Its neuroprotective properties make it a candidate for developing treatments for neurodegenerative diseases such as Alzheimer's disease and other cognitive impairments . Additionally, due to its antioxidant capabilities, it is explored in formulations targeting oxidative stress-related conditions like cardiovascular diseases and cancer .

Research indicates that bacoside A interacts with various biological targets, including neurotransmitter receptors. It has been studied for its binding affinity to muscarinic receptors and serotonin receptors, suggesting its role in modulating neurotransmission . In silico studies have also highlighted its potential as an inhibitor of disease-modifying proteins, indicating a broader therapeutic scope beyond cognitive enhancement .

Bacoside A shares structural similarities with several other triterpenoid saponins. Notable similar compounds include:

  • Bacopaside I: Contains a similar aglycone but differs in sugar composition.
  • Bacopaside II: Another saponin from Bacopa monnieri, differing mainly in its glycosidic linkage.
  • Bacopasaponin C: Shares the dammarane structure but has different sugar moieties.
  • Ginsenoside: Found in ginseng, it exhibits similar pharmacological properties but differs structurally.
CompoundAglyconeSugar Moiety Structure
Bacoside AJujubogenin3-β-[O-β-D-glucopyranosyl(1→3)-O-[α-L-arabinofuranosyl(1→2)-O-β-D-glucopyranosyl)oxy]
Bacopaside IPseudojujubogenin3-O-[α-L-arabinofuranosyl-(1→2)]-6-O-sulfonyl-β-D-glucopyranosyl-(1→3)-α-L-arabinopyranoside
Bacopaside IIJujubogeninSimilar to Bacopaside I but with different linkages
Bacopasaponin CJujubogeninDissimilar sugar patterns compared to Bacosides

Bacoside A's unique combination of multiple sugar units attached to a specific aglycone distinguishes it from these compounds, contributing to its unique pharmacological profile. This complexity may enhance its bioactivity compared to simpler saponins or those with fewer sugar attachments.

Bacoside A, a triterpenoid saponin complex, was first identified in the 1960s during early phytochemical investigations of Bacopa monnieri, a plant central to Ayurvedic medicine. Initial studies isolated Brahmine, an alkaloid, followed by Herpestine and nicotine-like compounds. However, Bacoside A emerged as the primary bioactive component, with landmark isolation studies in the 1980s confirming its role in cognitive enhancement. Recent advancements in chromatography and mass spectrometry have enabled precise characterization, including the identification of four constituent saponins: bacoside A3, bacopaside II, bacopaside X, and bacopasaponin C.

Key Historical Milestones

YearDevelopmentSource
1960sInitial alkaloid identification (Brahmine, Herpestine)
1980sIsolation of Bacoside A
2000sStructural elucidation via HPTLC and HR-ESI-MS
2020sMolecular dynamics simulations of BACE1 interactions

Botanical Classification of Bacopa monnieri

Bacopa monnieri (Linn.) Pennell belongs to the family Plantaginaceae (formerly Scrophulariaceae). Its taxonomic hierarchy includes:

  • Kingdom: Plantae
  • Phylum: Tracheophyta
  • Class: Magnoliopsida
  • Order: Lamiales
  • Genus: Bacopa
  • Species: Bacopa monnieri.

Common synonyms include Brahmi, water hyssop, and herb of grace. The plant thrives in aquatic environments across tropical and subtropical regions, including India, Southeast Asia, and parts of the Americas.

Ethnobotanical Significance

Bacopa monnieri holds profound cultural and medicinal value in traditional systems:

Traditional Uses Across Regions

RegionApplicationActive Components
India (Ayurveda)Cognitive enhancer, memory boosterBacosides, flavonoids
NepalEpilepsy, asthmaSaponins, alkaloids
Sri LankaNervous exhaustion, inflammationTriterpenoids, phenolics
Siddha MedicineMemory impairment, skin disordersBacoside A, cucurbitacins

In Ayurvedic practice, Bacopa monnieri is classified as a medhyarasayana (intellect-enhancing herb), administered as a memory tonic for children and the elderly. Its leaves, stems, and roots are used to treat epilepsy, anxiety, and digestive disorders, with documented use dating back over 1,500 years.

Taxonomic Position in Natural Product Chemistry

Bacoside A represents a paradigm in saponin chemistry, characterized by:

  • Aglycone Core: Jujubogenin or pseudo-jujubogenin triterpenoids.
  • Glycosylation: Sugar moieties (glucose, arabinose, rhamnose) attached to the aglycone.
  • Molecular Complexity: Mixtures of four saponins, each with distinct glycosidic linkages.

Structural Features of Bacoside A Components

ComponentAglyconeSugar MoietiesMolecular Weight (g/mol)
Bacoside A3JujubogeninGlucose, Arabinose, Rhamnose~740
Bacopaside IIPseudo-jujubogeninGlucose, Arabinose~780
Bacopaside XJujubogeninGlucose, Arabinose~740
Bacopasaponin CJujubogeninGlucose, Arabinose, Rhamnose~740

Data derived from HR-ESI-MS and HPTLC profiles.

Chemical Structure and Composition

Core Structural Architecture

Bacoside A’s complexity arises from its heterogenous saponin composition:

  • Bacoside A3: A triglycoside with jujubogenin core and sequential glycosylation at C-3 and C-28 positions.
  • Bacopaside II: A diglycoside featuring pseudo-jujubogenin linked to glucose and arabinose.
  • Bacopaside X: C-28 glycosylated jujubogenin derivative.
  • Bacopasaponin C: Triglycoside with jujubogenin and three sugar units.

Functional Group Analysis

Functional GroupRole in BioactivitySource
Hydroxyl (-OH)Hydrogen bonding with enzymes
Carboxyl (-COOH)Membrane interaction modulation
Glycosidic BondsSolubility enhancement

FT-IR spectra confirm the presence of hydroxyl (3,200–3,500 cm⁻¹) and carboxyl (1,700–1,750 cm⁻¹) groups.

Biosynthetic Pathways

Bacoside A biosynthesis involves:

  • Squalene Oxidation: Formation of triterpenoid aglycones via squalene monooxygenase.
  • Glycosyltransferase Activity: Sequential addition of sugar moieties by UDP-glycosyltransferases.
  • CYP450-Mediated Modifications: Hydroxylation and oxidation steps.

Genetic engineering studies highlight BmSQS1 (squalene synthase) and BmG10H1 (geraniol 10-hydroxylase) as key regulatory genes. Overexpression of BmSQS1 combined with silencing BmG10H1 enhances bacoside content by diverting precursors toward saponin biosynthesis.

Pharmacological Mechanisms

Neuroprotective Actions in Alzheimer’s Disease

Bacoside A inhibits amyloid-β (Aβ42) toxicity through:

  • Fibril Disruption: Reduces Aβ42 aggregation by 77.89% in vitro.
  • Membrane Interaction Blockade: Prevents Aβ42 oligomer binding to neuronal membranes.
  • Oxidative Stress Mitigation: Boosts antioxidant enzymes (SOD, catalase, GPx) in Parkinson’s models.

Comparative Efficacy in Alzheimer’s Models

ParameterBacoside ADonepezil (Reference)
Aβ42 Aggregation Inhibition78%N/A
Acetylcholinesterase Inhibition (IC₅₀)9.96 µg/mL~0.1 µg/mL
Antioxidant Capacity (DPPH IC₅₀)29.22 µg/mLN/A

Data from .

Cholinergic Modulation

Bacoside A enhances cholinergic neurotransmission by:

  • Acetylcholinesterase Inhibition: IC₅₀ of 9.96 µg/mL, comparable to synthetic inhibitors.
  • Muscarinic Receptor Activation: Indirect evidence from improved cognitive performance in clinical trials.

Antioxidant and Anti-Inflammatory Properties

  • Free Radical Scavenging: DPPH IC₅₀ of 29.22 µg/mL, outperforming crude extracts.
  • Cytokine Modulation: Reduces TNF-α and IL-6 in neuroinflammatory models.

Anticancer Mechanisms

In glioblastoma models, Bacoside A induces:

  • CaMK2A Phosphorylation: Triggers excessive calcium influx via ryanodine receptors.
  • Macropinocytosis: Causes catastrophic cytoplasmic swelling and necrosis.

Biochemical and Biophysical Interactions

Enzyme Binding Dynamics

Molecular docking and MD simulations reveal:

  • BACE1 Inhibition: Bacopaside I forms hydrogen bonds with Asp32 (catalytic site) and Arg235 (flap region), achieving binding energies of -8.6 kcal/mol.
  • CaMK2A Interactions: Bacoside A’s arabinose moiety binds Glu216 (catalytic domain), while glucose interacts with Thr310 (association domain).

Binding Affinity Comparison

CompoundBACE1 Binding Energy (kcal/mol)Key Interactions
Bacopaside I-8.6Asp32, Arg235
Verubecestat-9.2Asp32, Thr72
Bacoside A-7.8Gly34, Thr72

Data from .

Membrane Interaction Studies

Spectroscopic analyses demonstrate:

  • Aβ42 Oligomer Neutralization: Thioflavin T assays show reduced fluorescence intensity in Bacoside A-treated samples.
  • Lipid Bilayer Protection: Prevents Aβ42-induced membrane permeability changes in model vesicles.

Synthesis and Engineering Strategies

Metabolic Engineering Approaches

Transgenic Bacopa monnieri lines overexpressing BmSQS1 and silencing BmG10H1 show:

  • Bacoside Content Increase: 2.5-fold enhancement in bacopaside N1/N2 and bacopasaponin B/G.
  • Pathway Optimization: Redirects geraniol 10-hydroxylation toward saponin biosynthesis.

Isolation and Purification

A high-yield protocol utilizing:

  • Solvent Gradient Extraction: Ethyl acetate-methanol (18–21% methanol).
  • Silica Gel Chromatography: 100–200 mesh size, yielding 92.8 mg/g crude extract.
  • HPTLC Purity Assessment: >83% Bacoside A content confirmed.

XLogP3

2.8

Wikipedia

Bacoside A

Dates

Modify: 2023-08-15

Explore Compound Types